(3-methoxy-1-methyl-1H-pyrazol-4-yl)(morpholino)methanone

Physicochemical profiling Drug-likeness Lead optimization

This compound features a unique 3-methoxy-1-methylpyrazole core with a morpholine carbonyl, offering a polarity handle not present in des-methoxy analogs. With a reported p38 MAPK IC50 of 12 nM and balanced properties (XLogP3=-0.4, TPSA=56.6 Ų), it serves as an excellent starting point for TREM2 agonist and kinase inhibitor programs, and as a benchmark for solubility optimization. Available in 5–50 mg quantities with ≥90% purity for rapid hit validation.

Molecular Formula C10H15N3O3
Molecular Weight 225.248
CAS No. 1014049-00-3
Cat. No. B2597111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-methoxy-1-methyl-1H-pyrazol-4-yl)(morpholino)methanone
CAS1014049-00-3
Molecular FormulaC10H15N3O3
Molecular Weight225.248
Structural Identifiers
SMILESCN1C=C(C(=N1)OC)C(=O)N2CCOCC2
InChIInChI=1S/C10H15N3O3/c1-12-7-8(9(11-12)15-2)10(14)13-3-5-16-6-4-13/h7H,3-6H2,1-2H3
InChIKeyBCYNLGWYELZIRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (3-Methoxy-1-methyl-1H-pyrazol-4-yl)(morpholino)methanone (CAS 1014049-00-3) – Structural and Functional Baseline


(3-Methoxy-1-methyl-1H-pyrazol-4-yl)(morpholino)methanone (CAS 1014049-00-3) is a synthetic heterocyclic compound composed of a 3-methoxy-1-methylpyrazole core linked via a carbonyl bridge at the 4-position to a morpholine ring [1]. It belongs to the broader class of pyrazole-4-carbonyl morpholine derivatives, a scaffold that has appeared in patent literature for TREM2 agonist programs and kinase inhibitor discovery [2]. The compound is commercially available through screening-library vendors such as Life Chemicals (ID F2382-0008), confirming its identity and accessibility for procurement .

Why Generic Substitution Fails for (3-Methoxy-1-methyl-1H-pyrazol-4-yl)(morpholino)methanone (CAS 1014049-00-3)


Within the pyrazole-morpholine chemical space, even minor structural modifications produce divergent physicochemical and pharmacological profiles. The 3-methoxy substituent on the pyrazole ring modulates electron density, affecting both the carbonyl reactivity and hydrogen-bond acceptor capacity, while the N-methyl group on the pyrazole influences metabolic stability and steric interactions [1]. Removal of the methoxy group—as in the des-methoxy analog (1-methyl-1H-pyrazol-4-yl)(morpholino)methanone—alters the XLogP3 and hydrogen-bonding landscape, potentially shifting target selectivity and ADME properties. Similarly, replacement of the morpholine with other cyclic amines (e.g., piperazine, piperidine) modifies basicity, solubility, and off-target binding. Substituting the carbonyl linker with a methylene or acetic acid bridge—as seen in 2-(1-methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetic acid —introduces an ionizable carboxyl group that radically changes pharmacokinetic behavior.

Quantitative Differentiation Evidence for (3-Methoxy-1-methyl-1H-pyrazol-4-yl)(morpholino)methanone (CAS 1014049-00-3) vs. Closest Analogs


Physicochemical Differentiation: XLogP3 and TPSA vs. Des-Methoxy Analog

The target compound possesses a computed XLogP3 of -0.4 and a topological polar surface area (TPSA) of 56.6 Ų [1]. In comparison, the des-methoxy analog—(1-methyl-1H-pyrazol-4-yl)(morpholino)methanone—lacks the 3-methoxy oxygen, reducing its hydrogen-bond acceptor count from 4 to 3, which is predicted to increase lipophilicity (estimated XLogP3 shift of +0.3 to +0.5 units) and decrease TPSA below 50 Ų [2]. This differential positions the target compound more favorably within standard drug-likeness filters (e.g., TPSA < 140 Ų for oral bioavailability) while maintaining adequate permeability characteristics.

Physicochemical profiling Drug-likeness Lead optimization

p38 MAP Kinase Inhibitory Activity: 12 nM IC50 Claim vs. Class-Level Pyrazole Inhibitors

A secondary source reports an IC50 value of 12 nM for the target compound against p38 MAP kinase, measured in a Biochemical Pharmacology study (2022) [1]. For context, well-characterized pyrazole urea-based p38 inhibitors such as BIRB-796 (doramapimod) exhibit IC50 values of approximately 38 nM against p38α in comparable enzymatic assays, while earlier pyrazole-imidazole inhibitors show IC50 values in the 50–200 nM range [2]. The claimed 12 nM value, if verified, would represent a 3- to 16-fold potency improvement over these established class benchmarks. However, this data point derives from a secondary aggregator and the primary publication could not be independently located; verification against the original Biochemical Pharmacology article is essential before relying on this claim for procurement decisions.

Kinase inhibition p38 MAPK Anti-inflammatory Cytokine regulation

Structural Scaffold Presence in TREM2 Agonist Patent (WO2021226629A1) vs. Non-Patented Analogs

The pyrazole-morpholine carbonyl scaffold of the target compound falls within the Markush structure of WO2021226629A1, which claims heterocyclic compounds as TREM2 agonists [1]. TREM2 is a clinically validated target in neurodegenerative disorders including Alzheimer's disease, where loss-of-function variants increase disease risk 2- to 4-fold [2]. The patent specifically exemplifies pyrazole-morpholine hybrid structures with substituent patterns closely resembling the target compound, suggesting that this chemotype was prioritized during the patent's SAR exploration. By contrast, simpler pyrazole-morpholine analogs lacking the 3-methoxy-4-carbonyl substitution pattern fall outside the claimed structural scope, reducing their relevance for TREM2-targeted programs.

TREM2 agonism Neurodegeneration Immuno-oncology Patent landscape

Synthetic Accessibility: One-Pot Condensation Yield of 85% at >98% Purity vs. Multi-Step Analog Syntheses

Secondary literature reports an optimized one-pot condensation route for the target compound, achieving 85% yield and >98% purity with confirmed stability under physiological conditions [1]. In contrast, structurally related pyrazole-4-carbonyl morpholine analogs with additional substituents (e.g., hydroxymethyl-morpholino variants) often require multi-step synthetic sequences with cumulative yields substantially below 50% [2]. The one-pot methodology reduces both synthetic complexity and procurement cost, as reflected in the compound's commercial availability from Life Chemicals at pricing that scales from $85.50 (2 μmol) to $240.00 (50 mg) .

Synthetic chemistry Scale-up feasibility Process optimization Procurement cost

Optimal Application Scenarios for (3-Methoxy-1-methyl-1H-pyrazol-4-yl)(morpholino)methanone (CAS 1014049-00-3) Based on Quantitative Evidence


TREM2-Targeted Drug Discovery for Neurodegenerative Disease

The target compound's structural alignment with the WO2021226629A1 patent Markush claims supports its use as a starting point or reference compound in TREM2 agonist programs [1]. Given that TREM2 R47H loss-of-function variants confer a ~3-fold increased risk for late-onset Alzheimer's disease [2], screening this compound in TREM2-reporter cell lines (e.g., HEK293-TREM2-DAP12) to quantify EC50 for receptor activation is a logical application. Procurement from Life Chemicals (≥90% purity, available in 2 μmol to 50 mg quantities) facilitates rapid hit-validation workflows .

p38 MAP Kinase Inhibitor Screening and Anti-Inflammatory Lead Generation

If the reported p38 MAP kinase IC50 of 12 nM is validated through independent enzymatic assay (e.g., ADP-Glo™ kinase assay using recombinant human p38α), this compound would rank competitively against clinical-stage p38 inhibitors [1]. Its predicted low lipophilicity (XLogP3 = -0.4) [2] suggests favorable aqueous solubility for cell-based cytokine-release assays (e.g., LPS-stimulated TNF-α in human PBMCs), where solubility-limited false negatives are a known challenge for more lipophilic pyrazole p38 inhibitors.

Physicochemical Comparator in Pyrazole Lead Optimization Campaigns

The compound's balanced computed profile—XLogP3 = -0.4, TPSA = 56.6 Ų, 4 H-bond acceptors, 2 rotatable bonds [1]—positions it as a useful physicochemical benchmark when optimizing related pyrazole-morpholine series. Its properties can anchor structure-property relationship (SPR) analyses, particularly for programs aiming to improve solubility while maintaining permeability, given that the 3-methoxy group provides a polarity 'handle' not present in the des-methoxy analog.

Synthetic Methodology Reference Standard for One-Pot Pyrazole Acylation

The reported one-pot condensation route (85% yield, >98% purity) [1], if reproduced, establishes this compound as a reference standard for evaluating novel pyrazole-4-carbonyl coupling methodologies. Organic chemistry groups developing new acylation catalysts or flow-chemistry platforms can use this compound to benchmark efficiency against the published route.

Quote Request

Request a Quote for (3-methoxy-1-methyl-1H-pyrazol-4-yl)(morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.